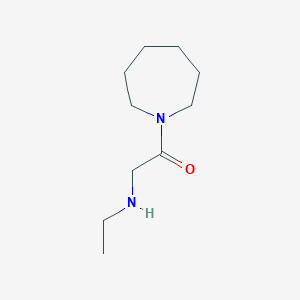![molecular formula C8H7F3N2O2 B1517104 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid CAS No. 1019388-10-3](/img/structure/B1517104.png)
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H7F3N2O2 . It has a molar mass of 220.15 . It is a derivative of pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves the development of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” consists of a pyridine ring with a carboxylic acid group at the 3-position and a trifluoroethylamino group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” include a predicted density of 1.492±0.06 g/cm3 and a predicted boiling point of 327.4±42.0°C .Applications De Recherche Scientifique
Synthesis of Trifluoroethyl Fatty Acid Esters
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid: can be utilized in the synthesis of trifluoroethyl fatty acid esters . These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate, which can proceed at room temperature without additional additives . The resulting esters have applications ranging from biodiesels to biosurfactants in food, cosmetics, and pharmaceutical industries .
Organic Synthesis Involving Ketimines
The compound is also relevant in the synthesis of N-2,2,2-trifluoroethylisatin ketimines , which are used in various organic synthesis reactions. These reactions focus on the types of reactions and the stereoselectivity of products, highlighting the importance of trifluoroethyl groups in medicinal chemistry, pesticides, and functional materials .
Horner-Wadsworth-Emmons Reactions
In the field of organic chemistry, 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid can be applied in the Horner-Wadsworth-Emmons reactions. This application is significant for the formation of both E- and Z-unsaturated enones, which are valuable in the synthesis of geometric isomers .
Flame Retardancy in Lithium-Ion Batteries
The trifluoroethyl group is instrumental in enhancing the flame retardancy of electrolytes in lithium-ion batteries. Tris(2,2,2-trifluoroethyl) phosphate, for example, can be synthesized and added to electrolytes as an additive to significantly decrease the flammability, thereby resolving safety concerns .
Development of New Drugs
The introduction of trifluoroethyl groups into drug molecules can significantly alter their fat solubility, enhance metabolic stability, and affect biological activities such as drug absorption and distribution. This makes 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid a valuable compound in the development of new drugs with improved properties .
Neurotransmitter Receptor Antagonists
Compounds with trifluoroethyl groups have been identified as potential neurotransmitter receptor antagonists. These compounds can interact with peripheral sensory trigeminal nerves, which are crucial in the development of pain management medications .
Orientations Futures
The future directions for “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” and similar compounds involve their continued use in the agrochemical and pharmaceutical industries . The unique properties of the fluorine atom and the pyridine moiety make these compounds valuable for various applications .
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-6-2-1-5(3-12-6)7(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOAEIILVJPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)








